molecular formula C25H28N2O2 B274025 2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine

Cat. No. B274025
M. Wt: 388.5 g/mol
InChI Key: KVJMSTAWTCFCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as DMI and has been studied extensively for its unique properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of DMI is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. DMI has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DMI has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DMI has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, DMI has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMI is its broad spectrum of activity against various types of cancer cells. DMI has also been found to have low toxicity, making it a potential candidate for clinical use. However, one of the limitations of DMI is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for DMI.

Future Directions

There are a number of potential future directions for research on DMI. One area of interest is the development of novel DMI analogs with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of DMI in combination with other anti-cancer agents. In addition, further studies are needed to determine the optimal dosage and administration route for DMI in vivo. Overall, the potential therapeutic benefits of DMI make it an exciting area of research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of DMI involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to form DMI. The synthesis of DMI is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

DMI has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. DMI has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

properties

Product Name

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine

InChI

InChI=1S/C25H28N2O2/c1-18-5-10-21(11-6-18)26-15-16-27(22-12-7-19(2)8-13-22)25(26)20-9-14-23(28-3)24(17-20)29-4/h5-14,17,25H,15-16H2,1-4H3

InChI Key

KVJMSTAWTCFCDU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.